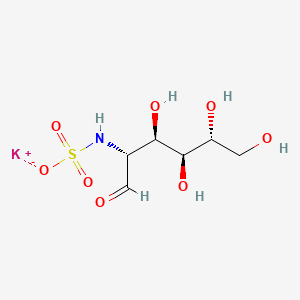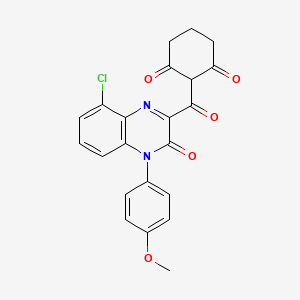
苯喹酮
描述
Fenquinotrione is a novel herbicide that can control a wide range of broadleaf and sedge weeds with excellent rice selectivity . It was discovered and developed by Kumiai Chemical Industry Co., Ltd .
Synthesis Analysis
Fenquinotrione and its derivatives and metabolites were synthesized by the Kumiai Chemical Industry Co., Ltd .
Molecular Structure Analysis
The docking study suggested that the 1,3-diketone moiety of fenquinotrione formed a bidentate interaction with Fe(II) at the active site . Furthermore, π–π stacking interactions occurred between the oxoquinoxaline ring and the conserved Phe409 and Phe452 rings .
Chemical Reactions Analysis
Fenquinotrione potently inhibited the 4-hydroxyphenylpyruvate dioxygenase (HPPD) activity in Arabidopsis thaliana .
Physical and Chemical Properties Analysis
Fenquinotrione is a pale yellow powder with a melting point of 157.6°C . Its solubility in water is 17.3 mg/L at 20°C . The Log P ow values are 2.91 (pH 1.0), 1.59 (pH 4.0), and 0.33 (pH 7.0) .
科学研究应用
水稻栽培中的除草功效
苯喹酮是一种新型除草剂,对水稻具有优异的选择性,使其在控制多种阔叶杂草和莎草科杂草方面非常有效。 它在包括直播和移栽水稻栽培在内的多样化水稻栽培系统中特别有用 .
作用机理:HPPD抑制
该化合物通过有效抑制植物(如拟南芥)中的酶4-羟基苯丙酮酸双加氧酶(HPPD)发挥作用。 这种作用机制对于控制杂草至关重要,因为它会干扰植物产生重要色素的能力 .
对水稻的选择性和安全性
尽管具有强大的除草活性,但苯喹酮对水稻作物具有选择性和安全性。 这种选择性归因于该化合物在水稻中的代谢途径,该途径涉及有效的脱甲基代谢,然后是葡萄糖结合 .
抗性管理
苯喹酮对已对乙酰乳酸合成酶(ALS)抑制剂除草剂产生抗性的杂草有效。 这使其成为农业实践中抗性管理策略中的重要工具 .
作用机制
Target of Action
Fenquinotrione, also known as Fenquinotrione [ISO], is a novel herbicide that primarily targets the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants . HPPD plays a crucial role in the tyrosine catabolism pathway, which is essential for the biosynthesis of plastoquinones and tocopherols, compounds that are vital for photosynthesis and photoprotection in plants .
Mode of Action
Fenquinotrione interacts with its target, HPPD, by inhibiting its activity . The 1,3-diketone moiety of fenquinotrione forms a bidentate interaction with Fe(II) at the active site of the enzyme . Furthermore, π–π stacking interactions occur between the oxoquinoxaline ring of fenquinotrione and the conserved Phe409 and Phe452 rings of the enzyme . This suggests that fenquinotrione competes with the substrate, similar to existing HPPD inhibitors .
Biochemical Pathways
The inhibition of HPPD by fenquinotrione disrupts the tyrosine catabolism pathway, leading to a deficiency in the production of plastoquinones and tocopherols . This disruption affects photosynthesis and photoprotection mechanisms, causing a bleaching effect on the weeds, ultimately leading to their death .
Pharmacokinetics
It is suggested that fenquinotrione undergoes demethylation mediated by cyp81a6, followed by glucose conjugation in rice . This metabolic process is believed to contribute to the selectivity of fenquinotrione, providing safety for rice while effectively controlling a wide range of broadleaf and sedge weeds .
Result of Action
The molecular and cellular effects of fenquinotrione’s action result in the death of a wide range of broadleaf and sedge weeds . The herbicide causes a bleaching effect on the weeds due to the disruption of photosynthesis and photoprotection mechanisms .
Action Environment
It is known that various environmental factors can affect the efficacy of herbicides in general, such as rainfall, temperature, weed seeding depth, rice transplanting depth, and water leaching .
安全和危害
Fenquinotrione may cause an allergic skin reaction . It is toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, not allowing contaminated work clothing out of the workplace, wearing protective gloves, and avoiding release to the environment .
未来方向
生化分析
Biochemical Properties
Fenquinotrione plays a significant role in biochemical reactions by inhibiting the activity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) in plants. This enzyme is essential for the conversion of 4-hydroxyphenylpyruvate to homogentisate, a precursor in the biosynthesis of carotenoids. Fenquinotrione interacts with the active site of HPPD, forming a bidentate interaction with Fe(II) and engaging in π–π stacking interactions with conserved phenylalanine residues . This inhibition disrupts the production of carotenoids, leading to the bleaching of plant tissues.
Cellular Effects
Fenquinotrione affects various types of cells and cellular processes, particularly in plants. It influences cell function by disrupting the biosynthesis of carotenoids, which are vital for photosynthesis and protection against oxidative damage. The inhibition of HPPD by fenquinotrione leads to the accumulation of toxic intermediates, causing cellular damage and bleaching symptoms in susceptible plants . Additionally, fenquinotrione’s selectivity for rice is attributed to its rapid metabolism in rice cells, involving demethylation and glucose conjugation .
Molecular Mechanism
The molecular mechanism of fenquinotrione involves the inhibition of 4-hydroxyphenylpyruvate dioxygenase (HPPD). Fenquinotrione binds to the active site of HPPD, forming a bidentate interaction with Fe(II) and engaging in π–π stacking interactions with conserved phenylalanine residues . This binding prevents the conversion of 4-hydroxyphenylpyruvate to homogentisate, disrupting the biosynthesis of carotenoids. The inhibition of HPPD leads to the accumulation of toxic intermediates, causing cellular damage and bleaching symptoms in susceptible plants .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of fenquinotrione have been observed to change over time. The stability and degradation of fenquinotrione are crucial factors in its efficacy. Studies have shown that fenquinotrione remains stable under various environmental conditions, maintaining its herbicidal activity . Long-term effects on cellular function include the sustained inhibition of HPPD and the resulting disruption of carotenoid biosynthesis, leading to prolonged bleaching symptoms in susceptible plants .
Dosage Effects in Animal Models
The effects of fenquinotrione vary with different dosages in animal models. Studies have shown that fenquinotrione exhibits a dose-dependent response, with higher doses leading to increased herbicidal activity . At high doses, fenquinotrione can cause adverse effects, including ocular toxicity and centrilobular hepatocyte hypertrophy in animal models . These toxic effects highlight the importance of determining the appropriate dosage for safe and effective use.
Metabolic Pathways
Fenquinotrione is involved in several metabolic pathways, particularly in rice. The primary metabolic pathway involves the demethylation of fenquinotrione, followed by glucose conjugation . This metabolic process is mediated by the enzyme CYP81A6, which is responsible for the selective degradation of fenquinotrione in rice . The resulting metabolites are less toxic and are readily excreted from the plant cells.
Transport and Distribution
Fenquinotrione is transported and distributed within plant cells and tissues through various mechanisms. It is absorbed by the roots and translocated to the shoots, where it exerts its herbicidal effects . The distribution of fenquinotrione within the plant is influenced by its interactions with transporters and binding proteins, which facilitate its movement to target sites . The localization and accumulation of fenquinotrione in specific tissues contribute to its selective herbicidal activity.
Subcellular Localization
The subcellular localization of fenquinotrione is primarily within the chloroplasts, where it inhibits the activity of 4-hydroxyphenylpyruvate dioxygenase (HPPD) . The targeting of fenquinotrione to the chloroplasts is facilitated by specific signals and post-translational modifications that direct it to this organelle . The inhibition of HPPD within the chloroplasts disrupts carotenoid biosynthesis, leading to the bleaching symptoms observed in susceptible plants.
属性
IUPAC Name |
2-[8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carbonyl]cyclohexane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN2O5/c1-30-13-10-8-12(9-11-13)25-15-5-2-4-14(23)19(15)24-20(22(25)29)21(28)18-16(26)6-3-7-17(18)27/h2,4-5,8-11,18H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSTXQYTZBZXMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=CC=C3)Cl)N=C(C2=O)C(=O)C4C(=O)CCCC4=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158629 | |
| Record name | 2-[8-Chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-ylcarbonyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342891-70-6 | |
| Record name | Fenquinotrione [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1342891706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-[8-Chloro-3,4-dihydro-4-(4-methoxyphenyl)-3-oxoquinoxalin-2-ylcarbonyl]cyclohexane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158629 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[8-chloro-4-(4-methoxyphenyl)-3-oxo-quinoxaline-2-carbonyl]cyclohexane-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENQUINOTRIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZX4K9LB1C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-Butyl 1-Oxo-2,11-Diazaspiro[6.7]Tetradecane-11-Carboxylate](/img/structure/B1443670.png)
![10-Fluoro-2,7-diaza-spiro[4.5]decane-7-carboxylic acid tert-butyl ester](/img/structure/B1443672.png)

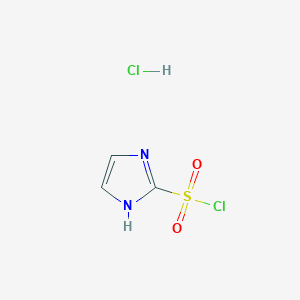
![Benzyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1443675.png)
![4-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]benzonitrile](/img/structure/B1443676.png)

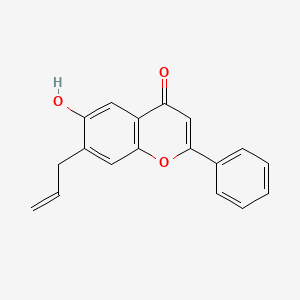
![1'-(tert-Butoxycarbonyl)spiro[bicyclo[2.2.1]-heptane-7,4'-piperidine]-2-carboxylic acid](/img/structure/B1443681.png)
![3,4,6,7-Tetrahydro-[1,2,3]triazolo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1443683.png)
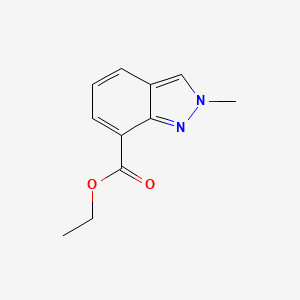
![7-tert-butyl 3-methyl 5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-3,7(8H)-dicarboxylate](/img/structure/B1443685.png)
